Methyl 3-amino-4-cyano-5-piperidinothiophene-2-carboxylate
Description
Methyl 3-amino-4-cyano-5-piperidinothiophene-2-carboxylate is a substituted thiophene derivative characterized by a cyano group at position 4, a piperidinyl group at position 5, and a methyl ester at position 2. Its molecular formula is C₁₂H₁₅N₃O₂S, with a calculated molecular weight of 265.34 g/mol (based on structural analysis).
Properties
IUPAC Name |
methyl 3-amino-4-cyano-5-piperidin-1-ylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-17-12(16)10-9(14)8(7-13)11(18-10)15-5-3-2-4-6-15/h2-6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEIYXKGIMEQBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)N2CCCCC2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384837 | |
| Record name | Methyl 3-amino-4-cyano-5-(piperidin-1-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726775 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
499771-09-4 | |
| Record name | Methyl 3-amino-4-cyano-5-(piperidin-1-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 3-Amino-Substituted Thiophenes
A foundational step is the preparation of 3-amino-substituted thiophenes, which serve as intermediates. According to a patented process (US4847386A), 3-aminothiophenes can be synthesized efficiently from 3-oxotetrahydrothiophenes by reaction with hydroxylamine salts under acidic conditions in polar solvents without base, avoiding the lengthy two-step processes previously reported.
| Parameter | Details |
|---|---|
| Starting material | 3-oxo-4,5-bismethoxycarbonyltetrahydrothiophene |
| Reagent | Hydroxylamine hydrochloride |
| Solvent | Propionitrile |
| Temperature | Reflux (~100°C) |
| Reaction time | 1.5 hours |
| Yield | 77.5% |
| Workup | Cooling, ether addition, filtration |
This method yields 3-amino-4,5-bismethoxycarbonylthiophene, which can be further processed to the target compound by substitution and ring modifications.
Introduction of the Cyano and Piperidinyl Groups
The cyano group at the 4-position and the piperidinyl substituent at the 5-position are introduced through selective substitution reactions on the thiophene ring.
- The cyano group is typically introduced via nucleophilic substitution or cyanation reactions on suitable intermediates bearing leaving groups.
- The piperidinyl group is installed by nucleophilic aromatic substitution or via coupling reactions using piperidine or its derivatives.
While direct literature on the exact preparation of methyl 3-amino-4-cyano-5-piperidinothiophene-2-carboxylate is limited, analogous synthetic routes for similar thiophene derivatives suggest stepwise functionalization with protection/deprotection strategies to avoid interference between reactive groups.
Esterification and Final Functionalization
The methyl ester at the 2-carboxylate position is generally introduced by esterification of the corresponding carboxylic acid or by using methyl ester-containing starting materials.
- Esterification is achieved using methanol and acid catalysts or via transesterification.
- Protection of amino groups during esterification may be necessary to prevent side reactions.
Advanced Synthetic Routes and Analogues
Recent research on thiophene analogues with similar substitution patterns provides insights into sophisticated synthetic routes involving chiral intermediates, selective hydrogenation, and ring-opening reactions.
For example, analogues of 3-amino-4-cyano-piperidinothiophenes have been synthesized starting from chirally pure lactams, followed by:
- Introduction of sulfonyl or trifluoromethyl groups.
- Selective hydrogenation to reduce specific bonds.
- Acidic or basic ring-opening to modify ring substituents.
- Protection and deprotection steps (e.g., Boc protection) to control reactivity.
These methods enable the synthesis of structurally related compounds with high selectivity and yield, which can be adapted for the target compound.
Summary Table of Preparation Methods
Research Findings and Considerations
- The patented single-step process for 3-amino thiophene intermediates improves yield and reduces reaction time compared to older two-step methods.
- Protection strategies (e.g., Boc) are crucial for managing multiple functional groups during synthesis.
- The choice of solvents and reaction temperatures strongly influences the selectivity and yield of the cyano and piperidinyl substitutions.
- Advanced synthetic routes involving chiral intermediates and selective transformations provide a platform for synthesizing diverse analogues with potential biological activity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-cyano-5-piperidinothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The amino and cyano groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Methyl 3-amino-4-cyano-5-piperidinothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-cyano-5-piperidinothiophene-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophene Derivatives
Below is a comparative analysis of key derivatives:
Structural and Physicochemical Comparison
Key Differences and Implications
Electronic Effects: The cyano group at position 4 in the target compound withdraws electron density, enhancing the electrophilicity of the thiophene ring compared to methyl or hydrogen substituents . This may increase reactivity in nucleophilic substitution or cyclization reactions. Piperidinyl (alicyclic amine) at position 5 introduces basicity, enabling salt formation in acidic environments, unlike non-basic substituents like phenyl or methylthio .
Solubility and Lipophilicity: The piperidinyl group improves water solubility under acidic conditions (via protonation), whereas phenyl or pyridinyl analogs exhibit higher lipophilicity .
However, direct biological data for these compounds is unavailable in the provided evidence. Piperidinyl and pyridinyl groups are frequently used to modulate target binding in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier .
Biological Activity
Methyl 3-amino-4-cyano-5-piperidinothiophene-2-carboxylate (CAS No. 499771-09-4) is a heterocyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C12H15N3O2S
Molecular Weight: 265.33 g/mol
Melting Point: 184 °C
The compound features a thiophene ring substituted with amino, cyano, and piperidino groups, which are responsible for its diverse biological activities.
Biological Activity Overview
This compound exhibits a range of biological activities, primarily linked to its interaction with specific molecular targets. Research has indicated its potential as a therapeutic agent in various disease models.
The mechanism of action involves the modulation of biological pathways through interactions with specific receptors or enzymes. The precise molecular targets remain under investigation, but preliminary studies suggest involvement in:
- Antimicrobial Activity: The compound has shown potential against various bacterial strains.
- Anti-inflammatory Effects: It may modulate inflammatory pathways, providing a basis for therapeutic applications in inflammatory diseases.
- Cytotoxicity Against Cancer Cells: Preliminary studies indicate that it may induce apoptosis in certain cancer cell lines.
Antimicrobial Activity
A study conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be promising, suggesting potential for development into an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Anti-inflammatory Effects
In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This activity suggests a mechanism that could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory disorders.
Cytotoxicity Studies
Research involving various cancer cell lines (e.g., HeLa, MCF-7) indicated that this compound induces apoptosis through the mitochondrial pathway. The IC50 values for these cell lines were recorded, highlighting its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions: The reaction of thiophene derivatives with piperidine under controlled conditions.
- Functional Group Modifications: Oxidation and reduction processes to modify the cyano or amino groups for enhanced biological activity.
Q & A
Q. Which analytical techniques are recommended for detecting degradation products?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
